molecular formula C7H2Cl2F3I B1460499 1,5-Dichloro-2-iodo-3-(trifluoromethyl)benzene CAS No. 2206265-04-3

1,5-Dichloro-2-iodo-3-(trifluoromethyl)benzene

Cat. No.: B1460499
CAS No.: 2206265-04-3
M. Wt: 340.89 g/mol
InChI Key: MFTFCEXFGOKBJO-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-iodo-3-(trifluoromethyl)benzene is a halogenated hydrocarbon with the chemical formula C~8~H~3~Cl~2~F~3~I . It is a compound that combines chlorine, iodine, and trifluoromethyl groups on a benzene ring. The molecular weight of this compound is approximately 340.00 g/mol .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring substituted with chlorine, iodine, and trifluoromethyl groups. The arrangement of these atoms affects its physical properties and reactivity. You can visualize the structure using tools like ChemDraw or molecular visualization software .


Physical and Chemical Properties Analysis

  • Boiling Point : Approximately 59-61°C at 10 mmHg .
  • Density : 1.919 g/mL at 25°C .
  • Refractive Index : n20/D 1.463 .

Scientific Research Applications

Synthesis of Organic Compounds

One notable application involves the regioselective synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles, demonstrating an efficient method for creating these compounds with high regioselectivity. This process highlights the versatility of related chloro-trifluoromethyl-substituted benzenes in synthesizing complex organic structures, such as triazoles, which are valuable in pharmaceuticals and agrochemicals (Huanan Hu et al., 2008).

Catalysts in Organic Reactions

The compound also finds application in the field of catalysis, as demonstrated by research on rhenium-catalyzed trifluoromethylation of arenes and heteroarenes. This study showcases the potential of using halogenated benzene derivatives as intermediates in catalytic reactions to introduce trifluoromethyl groups into aromatic compounds, expanding the toolkit for synthetic organic chemistry (E. Mejía & A. Togni, 2012).

Development of Novel Pesticides

In the agrochemical sector, 1,5-Dichloro-2-iodo-3-(trifluoromethyl)benzene-related research has contributed to the synthesis of novel pesticides. An example includes the synthetic process leading to bistrifluron, a compound exhibiting potent activity against pests, showcasing the role of fluorinated benzene derivatives in developing new agrochemical products (Liu An-chan, 2015).

Innovative Methodologies in Organic Chemistry

Further research has explored the use of related trifluoromethylated benzene compounds in innovative synthetic methodologies. For instance, the selenium-catalyzed oxidation with hydrogen peroxide for Baeyer-Villiger reactions highlights the utility of trifluoromethyl-substituted benzene derivatives in facilitating oxidations, a critical reaction type in organic synthesis (G. ten Brink et al., 2001).

Properties

IUPAC Name

1,5-dichloro-2-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTFCEXFGOKBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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